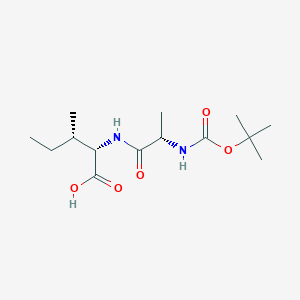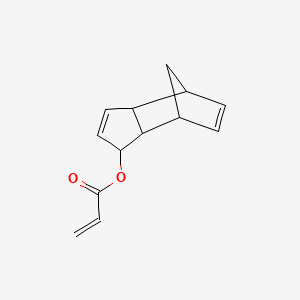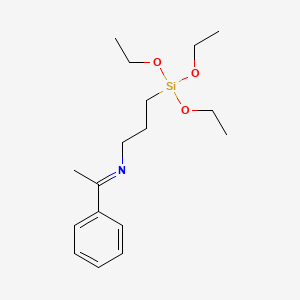
1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- is a chemical compound with a complex structure that includes both an amine group and a silyl group
准备方法
The synthesis of 1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- typically involves the reaction of 1-propanamine with a phenylethylidene derivative and a triethoxysilyl group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency.
化学反应分析
1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or acidic conditions to form silanols.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of 1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with other molecules, while the silyl group can participate in siloxane bond formation. These interactions can affect the compound’s reactivity and stability, making it useful in various applications.
相似化合物的比较
1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- can be compared with similar compounds such as:
2-Methyl-N-[(E)-1-phenylethylidene]-1-propanamine: This compound has a similar structure but with a methyl group instead of a triethoxysilyl group.
N-(1-phenylethylidene)propan-1-amine: This compound lacks the triethoxysilyl group, making it less versatile in certain applications.
The uniqueness of 1-Propanamine, N-(1-phenylethylidene)-3-(triethoxysilyl)- lies in its combination of an amine group and a silyl group, which provides it with distinct chemical properties and reactivity.
属性
CAS 编号 |
67674-60-6 |
|---|---|
分子式 |
C17H29NO3Si |
分子量 |
323.5 g/mol |
IUPAC 名称 |
1-phenyl-N-(3-triethoxysilylpropyl)ethanimine |
InChI |
InChI=1S/C17H29NO3Si/c1-5-19-22(20-6-2,21-7-3)15-11-14-18-16(4)17-12-9-8-10-13-17/h8-10,12-13H,5-7,11,14-15H2,1-4H3 |
InChI 键 |
CGXGBCIINMEAQW-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCN=C(C)C1=CC=CC=C1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




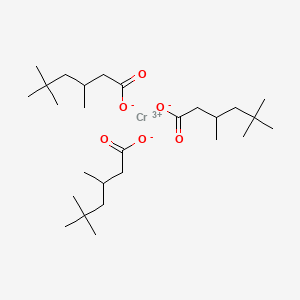
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
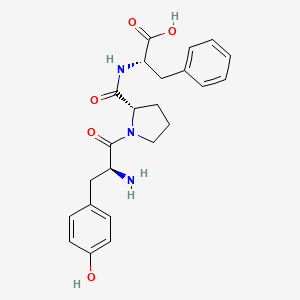
![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)
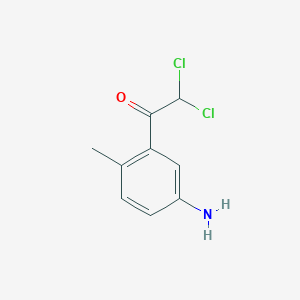
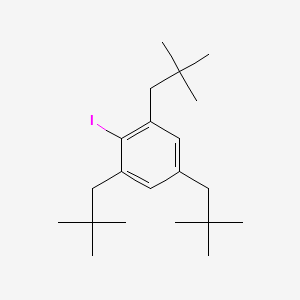
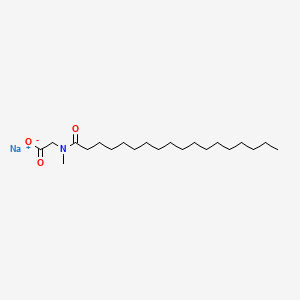
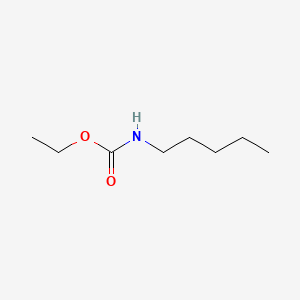
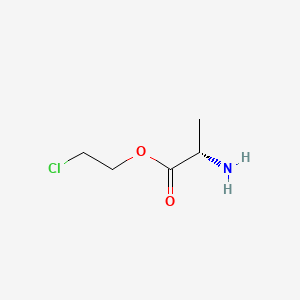
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
